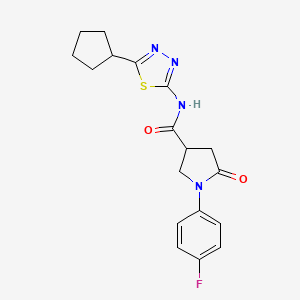![molecular formula C17H16ClN3O5S B11017160 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11017160.png)
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, a thiadiazole moiety, and various functional groups such as chloro, methoxy, and methyl groups
Preparation Methods
The synthesis of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
-
Formation of the Chromen-2-one Core: : The chromen-2-one core is synthesized through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and an appropriate β-ketoester. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
-
Introduction of Functional Groups: : The chloro, methoxy, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be performed using methanol and a suitable catalyst.
-
Formation of the Thiadiazole Moiety: : The thiadiazole moiety is synthesized separately through a condensation reaction involving a suitable thiosemicarbazide and an appropriate aldehyde or ketone. The reaction is typically carried out under reflux conditions in the presence of an acid catalyst.
-
Coupling of the Chromen-2-one Core and Thiadiazole Moiety: : The final step involves coupling the chromen-2-one core with the thiadiazole moiety through a condensation reaction. This step is usually carried out under mild conditions using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Chemical Reactions Analysis
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can occur at the carbonyl groups present in the chromen-2-one core and the thiadiazole moiety. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Substitution: : The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides. These reactions are typically carried out under basic conditions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
-
Condensation: : The compound can participate in condensation reactions with various aldehydes and ketones to form new derivatives. These reactions are usually carried out under acidic or basic conditions using catalysts like p-toluenesulfonic acid (PTSA) or sodium acetate (NaOAc).
Scientific Research Applications
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of various heterocyclic compounds
-
Biology: : The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.
-
Medicine: : The compound is being investigated for its potential use in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders. Its unique structure allows for the development of targeted therapies with improved efficacy and reduced side effects.
-
Industry: : The compound is used in the development of new materials with potential applications in the pharmaceutical, agricultural, and chemical industries. Its unique properties make it a valuable component in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:
-
Inhibition of Enzymes: : The compound can inhibit the activity of various enzymes involved in critical biological processes. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription.
-
Induction of Apoptosis: : The compound can induce apoptosis (programmed cell death) in cancer cells by activating various apoptotic pathways. This includes the activation of caspases and the release of cytochrome c from mitochondria.
-
Modulation of Signaling Pathways: : The compound can modulate various signaling pathways involved in cell proliferation, differentiation, and survival. This includes the inhibition of the PI3K/Akt/mTOR pathway and the activation of the MAPK/ERK pathway.
Comparison with Similar Compounds
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can be compared with other similar compounds, such as:
-
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate: : This compound shares a similar chromen-2-one core but has different functional groups and a sulfonyl moiety .
-
2-((4-methyl-6-oxo-6H-benzo©chromen-3-yl)oxy)acetamide: : This compound also contains a chromen-2-one core but has a different substitution pattern and lacks the thiadiazole moiety .
-
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate: : This compound has a similar chromen-2-one core but includes a tert-butoxycarbonyl-protected amino group .
These comparisons highlight the uniqueness of this compound, particularly its combination of functional groups and the presence of the thiadiazole moiety.
Properties
Molecular Formula |
C17H16ClN3O5S |
|---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H16ClN3O5S/c1-8-9-4-11(18)13(25-3)6-12(9)26-16(23)10(8)5-14(22)19-17-21-20-15(27-17)7-24-2/h4,6H,5,7H2,1-3H3,(H,19,21,22) |
InChI Key |
RANJJJUHQBDTDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11017077.png)

![N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B11017113.png)
![1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11017122.png)
![4-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide](/img/structure/B11017127.png)
![7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11017128.png)
![3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11017133.png)
![ethyl 4-(N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B11017134.png)
![4-[(2-Fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11017138.png)
![N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-alanine](/img/structure/B11017142.png)
![5-methoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11017148.png)
![2,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11017150.png)
![N-(2-chloro-5-nitrophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11017155.png)
![Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B11017163.png)
